An α1-adrenoceptor antagonist with only weak antagonism at post-junctional α2 receptors; a potent, persistent antihypertensive and vasodilator.
Naftopidil hydrochloride
CAS No.: 1164469-60-6
Cat. No.: VC0004193
Molecular Formula: C24H29ClN2O3
Molecular Weight: 428.9 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1164469-60-6 |
---|---|
Molecular Formula | C24H29ClN2O3 |
Molecular Weight | 428.9 g/mol |
IUPAC Name | hydron;1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-naphthalen-1-yloxypropan-2-ol;chloride |
Standard InChI | InChI=1S/C24H28N2O3.ClH/c1-28-24-11-5-4-10-22(24)26-15-13-25(14-16-26)17-20(27)18-29-23-12-6-8-19-7-2-3-9-21(19)23;/h2-12,20,27H,13-18H2,1H3;1H |
Standard InChI Key | VQAAEWMEVIOHTJ-UHFFFAOYSA-N |
Isomeric SMILES | [H+].COC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC=CC4=CC=CC=C43)O.[Cl-] |
SMILES | [H+].COC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC=CC4=CC=CC=C43)O.[Cl-] |
Canonical SMILES | [H+].COC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC=CC4=CC=CC=C43)O.[Cl-] |
Appearance | Assay:≥98%A crystalline solid |
Pharmacological Profile of Naftopidil Hydrochloride
Chemical Structure and Mechanism of Action
Naftopidil hydrochloride, chemically designated as (±)-1-[4-(2-methoxyphenyl)piperazinyl]-3-(1-naphthyloxy) propan-2-ol hydrochloride, belongs to the arylpiperazine class of α1-AR antagonists . Its molecular structure enables selective binding to α1-AR subtypes, with a threefold higher affinity for the α1D subtype compared to α1A (Table 1) . This contrasts sharply with tamsulosin and silodosin, which exhibit 3-fold and 56-fold higher affinities for α1A, respectively .
Table 1: Receptor Affinity Profiles of α1-Blockers
Drug | α1A:α1D Affinity Ratio | Clinical Implications |
---|---|---|
Naftopidil | 1:3 | Enhanced efficacy in storage symptoms |
Tamsulosin | 3:1 | Predominant effect on voiding symptoms |
Silodosin | 56:1 | High selectivity for α1A receptors |
The α1D subtype’s prominence in bladder detrusor muscle and spinal cord pathways explains naftopidil’s dual action on both obstructive and irritative symptoms . Preclinical studies in canine models demonstrated dose-dependent reductions in prostatic pressure and systemic blood pressure, validating its uroselectivity .
Expression of α1-Adrenergic Receptor Subtypes in BPH
Quantitative analyses of prostatic tissue from BPH patients revealed a 9-fold increase in α1A-AR mRNA and a 3-fold increase in α1D-AR mRNA compared to normal tissue . Notably, 44.3% of patients exhibited dominant α1D-AR expression, suggesting a subset of individuals may derive greater benefit from naftopidil . This heterogeneity underscores the potential for personalized therapy based on receptor profiling.
Clinical Efficacy in Benign Prostatic Hyperplasia
Dose-Finding and Placebo-Controlled Trials
A pivotal phase II study established naftopidil’s dose-response relationship across 25 mg, 50 mg, and 75 mg daily doses . Escalating from 25 mg to 75 mg yielded progressive improvements in International Prostate Symptom Score (IPSS) (-6.4 to -8.1 points) and maximum urinary flow rate (Qmax) (+4.4 to +5.7 mL/sec) . Urodynamic assessments confirmed significant reductions in maximum urethral closure pressure (69.0 to 58.8 cm H2O) and post-void residual volume (48.1 to 19.3 mL) .
Comparative Efficacy Against Other α1-Blockers
In a head-to-head trial versus tamsulosin, naftopidil 75 mg demonstrated superior improvement in storage symptoms, particularly nocturia (-1.8 vs. -1.2 episodes/night) and urgency (IPSS storage subscore -3.1 vs. -2.4) . Frequency-volume chart analyses corroborated these findings, showing increased nocturnal voided volume (215.6 to 247.8 mL) and reduced nighttime frequency .
Predictive Factors for Therapeutic Response
A prospective study of 92 BPH patients identified baseline IPSS ≥20 and prostate volume ≥40 mL as predictors of favorable response to naftopidil 50 mg . For non-responders, dose escalation to 75 mg achieved symptom improvement in 62% of cases, particularly among patients with dominant α1D-AR expression . Dynamic variables such as ≥10% reduction in IPSS by week 4 predicted successful dose escalation (OR 3.2, 95% CI 1.4–7.1) .
Pharmacokinetics and Metabolism
Absorption and Distribution
Naftopidil exhibits linear pharmacokinetics with a Tmax of 2.20 ± 1.04 hours and Cmax of 58.6 ± 24.2 ng/mL following oral administration . The elimination half-life (13.2 ± 5.4 hours) supports once-daily dosing, while low urinary excretion (<0.01% unchanged) minimizes renal toxicity risks .
Hepatic Metabolism and Drug Interactions
CYP2C9 and CYP3A4 mediate naftopidil’s hepatic metabolism, necessitating caution with concomitant use of enzyme inducers (e.g., rifampicin) or inhibitors (e.g., fluconazole) . Pharmacodynamic interactions with antihypertensives may exacerbate orthostatic hypotension, observed in 8% of subjects receiving 100 mg doses .
Analytical Method Development for Quality Control
UV-Spectrophotometric Quantification
A validated method using acetonitrile-hydrochloric acid (pH 1.2) solvent system demonstrated linearity (r²=0.9997) across 5–45 μg/mL concentrations . Method validation confirmed:
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Accuracy: 98.4–101.2% recovery
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Precision: RSD ≤1.8%
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Robustness: Stable under pH (±0.1) and solvent ratio (±1%) variations
Table 2: Validation Parameters of UV Method
Parameter | Result |
---|---|
Linearity range | 5–45 μg/mL |
LOD | 0.82 μg/mL |
LOQ | 2.48 μg/mL |
Intraday precision | RSD 0.54–1.23% |
Future Directions and Clinical Implications
Emerging data on α1D-AR’s role in bladder afferent signaling suggests potential applications in overactive bladder syndrome. Pharmacogenomic studies exploring polymorphisms in ADRA1D (rs1048101, rs7535390) may enable genotype-guided dosing. Continued development of sustained-release formulations could optimize pharmacokinetic profiles while minimizing peak-related adverse events.
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